2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid involves several strategies. One approach details the synthesis of 10-amino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines starting from isatins and 4-piperidones or quinolizidin-2-one, highlighting the versatility of starting materials for synthesizing naphthyridine derivatives (Gatta, Giudice, & Mustazza, 1996). Moreover, studies on modulating the reactivity of heterocyclic ketene aminals in multicomponent reactions have led to the successful synthesis of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives, showcasing the adaptability of the substrate design approach (Wen, Liu, Li, & Wang, 2010).
Molecular Structure Analysis
Although direct analyses of the molecular structure of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid are scarce, related studies offer insight into the structural intricacies of similar compounds. For instance, the crystal structure of a compound containing the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment revealed significant bending out of the plane, indicating the potential for diverse molecular orientations and interactions (Seebacher, Weis, Saf, & Belaj, 2010).
Chemical Reactions and Properties
The reactivity of tetrahydrobenzo[b][1,6]naphthyridine derivatives under various conditions has been a subject of interest. For example, the investigation into the reactions of 10-substituted derivatives with activated alkynes highlights the synthetic versatility of these compounds through Michael addition and intramolecular Heck reaction pathways, leading to novel heterocyclic systems (Voskressensky, Borisova, Vorob’ev, Postika, Sorokina, & Varlamov, 2008).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various chemical contexts. While specific data on 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid might not be readily available, the structural analysis provides a foundation for inferring these properties.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and functional group transformations of naphthyridine derivatives have been explored through synthetic methods and reaction studies. The diverse reactivity patterns, as demonstrated in the synthesis of densely functionalized 1,2-dihydrobenzo[b][1,6]naphthyridines via sequential Ugi and Heck reactions, underline the chemical richness of these compounds (Asthana, Sharma, & Singh, 2014).
Scientific Research Applications
Synthesis and Derivative Development
- Various derivatives of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid have been synthesized for research purposes. This includes the development of 10-amino derivatives and related compounds, starting from isatins and 4-piperidones or quinolizidin-2-one (Gatta, Giudice, & Mustazza, 1996). Similarly, 10-alkylamino derivatives have been synthesized through cyclization and other chemical reactions (Khaldeeva & Konshin, 1976).
Chemical Transformations and Reactivity
- Studies have explored the chemical transformations of various naphthyridine derivatives. For instance, the transformation of 10-substituted tetrahydrobenzo[b][1,6]naphthyridines through interaction with dehydrobenzene was investigated to understand the regioselectivity based on electronic effects (Varlamov et al., 2014). This kind of research is crucial in understanding the chemical behavior and potential applications of these compounds in various fields.
Interaction with DNA
- The interaction of derivatives of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid with DNA has been studied. For instance, thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids were synthesized and their interaction with CT-DNA was explored using various methods, showing significant binding characteristics (Naik et al., 2006). This type of research is pivotal in the field of biochemistry and pharmacology, particularly in understanding how these compounds interact at the molecular level.
Potential Biological Activities
- The potential biological activities of certain derivatives have been a subject of investigation. For example, novel benzo[b][1,6]naphthyridine derivatives were synthesized and evaluated for their potential as scaffolds of monoamine oxidase (MAO) inhibitors, showing promise in this domain (Kulikova et al., 2023). Research in this area can contribute significantly to the development of new therapeutic agents.
properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(24)19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVSDQYFRSUJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C3=CC=CC=C3N=C21)C(=O)O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.